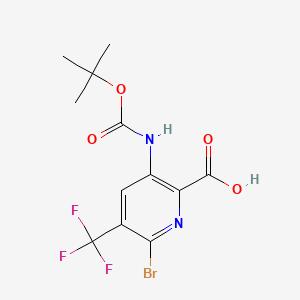![molecular formula C15H12BrNO2S B13939252 (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)
(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenyl)-2-tosylacetonitrile is an organic compound that features a bromine atom attached to a phenyl ring, a tosyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-2-tosylacetonitrile typically involves the reaction of 2-bromobenzyl cyanide with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:
Starting Materials: 2-bromobenzyl cyanide and p-toluenesulfonyl chloride.
Reaction Conditions: Anhydrous conditions, base (triethylamine), solvent (dichloromethane).
Procedure: The 2-bromobenzyl cyanide is dissolved in dichloromethane, and triethylamine is added. p-Toluenesulfonyl chloride is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 2-(2-bromophenyl)-2-tosylacetonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-bromophenyl)-2-tosylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include 2-(2-aminophenyl)-2-tosylacetonitrile, 2-(2-thiophenyl)-2-tosylacetonitrile, etc.
Electrophilic Aromatic Substitution: Products include 2-(2-nitrophenyl)-2-tosylacetonitrile, 2-(2-sulfonylphenyl)-2-tosylacetonitrile, etc.
Reduction: 2-(2-bromophenyl)-2-tosylamine.
科学研究应用
2-(2-bromophenyl)-2-tosylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-bromophenyl)-2-tosylacetonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group can participate in various chemical reactions, while the tosyl group can enhance the compound’s stability and reactivity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
相似化合物的比较
Similar Compounds
2-bromobenzyl cyanide: Lacks the tosyl group, making it less reactive in certain substitution reactions.
2-tosylacetonitrile: Lacks the bromine atom, reducing its versatility in nucleophilic substitution reactions.
2-(2-chlorophenyl)-2-tosylacetonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-(2-bromophenyl)-2-tosylacetonitrile is unique due to the presence of both the bromine atom and the tosyl group, which confer distinct reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
属性
分子式 |
C15H12BrNO2S |
|---|---|
分子量 |
350.2 g/mol |
IUPAC 名称 |
2-(2-bromophenyl)-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)15(10-17)13-4-2-3-5-14(13)16/h2-9,15H,1H3 |
InChI 键 |
QURMHARBAORWIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


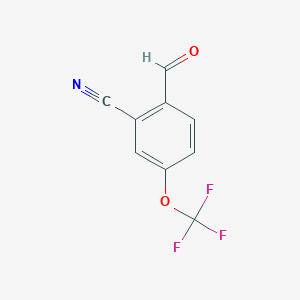
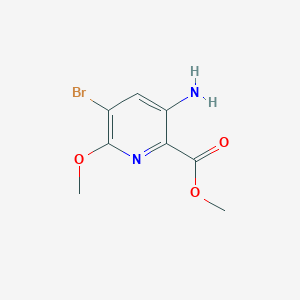


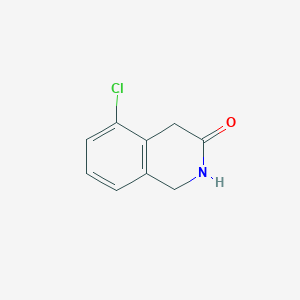
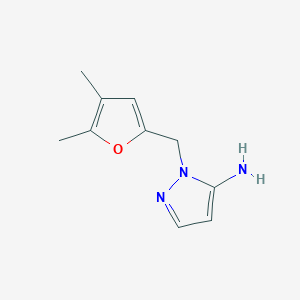

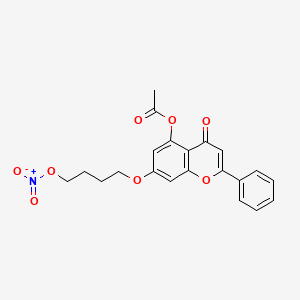

![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)

![diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)
